molecular formula C17H21N5OS2 B13362497 N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B13362497
M. Wt: 375.5 g/mol
InChI Key: YZAKZROGQWXAPN-UHFFFAOYSA-N
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Description

The compound N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide features a hybrid structure combining a 1,3,4-thiadiazole core with a sulfanylacetamide backbone and a sterically demanding N-(1-cyano-1,2-dimethylpropyl) group. The 1,3,4-thiadiazole ring is substituted at position 5 with a 4-methylphenylamino group, which may enhance lipophilicity and π-stacking interactions. This structural motif is common in bioactive molecules, particularly in antitumor and antimicrobial agents .

Properties

Molecular Formula

C17H21N5OS2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H21N5OS2/c1-11(2)17(4,10-18)20-14(23)9-24-16-22-21-15(25-16)19-13-7-5-12(3)6-8-13/h5-8,11H,9H2,1-4H3,(H,19,21)(H,20,23)

InChI Key

YZAKZROGQWXAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C(C)C

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound incorporates a thiadiazole moiety known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5OS2C_{17}H_{21}N_{5}OS_{2} with a molecular weight of 375.5 g/mol. The presence of the thiadiazole ring and various functional groups contributes to its biological activity.

PropertyValue
Molecular Formula C17H21N5OS2C_{17}H_{21}N_{5}OS_{2}
Molecular Weight 375.5 g/mol
IUPAC Name N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole scaffold demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. Specifically, the compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been documented extensively. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in various cancer types .

Anti-inflammatory Effects

Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The compound may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in conditions characterized by excessive inflammatory responses .

Case Studies

  • Antimicrobial Screening : A recent study evaluated a series of thiadiazole derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited MIC values as low as 32.6 µg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole .
  • Cytotoxicity Assay : In another investigation focusing on cancer cell lines (e.g., HeLa and MCF7), the compound was shown to significantly reduce cell viability in a dose-dependent manner. The study concluded that further structural modifications could enhance its anticancer efficacy .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity: Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Thiadiazole compounds have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria, showing promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.
  • Anticancer Properties: The anticancer potential of thiadiazole derivatives has been documented extensively. In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, potentially inducing apoptosis and cell cycle arrest in various cancer types.
  • Anti-inflammatory Effects: Thiadiazole derivatives have also been studied for their anti-inflammatory properties, potentially inhibiting pathways associated with inflammation and providing therapeutic benefits in conditions characterized by excessive inflammatory responses.
  • 5-lipoxygenase (5-LOX) inhibitor: N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .

Case Studies

  • Antimicrobial Screening: A study evaluating thiadiazole derivatives for antibacterial activity indicated that compounds similar to N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide exhibited MIC values as low as 32.6 µg/mL against Candida albicans, outperforming standard antifungal agents like itraconazole.
  • Cytotoxicity Assay: In an investigation focusing on cancer cell lines (e.g., HeLa and MCF7), this compound significantly reduced cell viability in a dose-dependent manner, suggesting that further structural modifications could enhance its anticancer efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its combination of a cyano-dimethylpropyl group and a 4-methylphenylamino-thiadiazole moiety. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Thiadiazole-Based Acetamides
Compound Name / ID Key Substituents on Thiadiazole N-Substituent on Acetamide Biological Activity (if reported) Reference
Target Compound 5-(4-Methylphenyl)amino 1-Cyano-1,2-dimethylpropyl Not explicitly reported N/A
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide () N/A 1-Cyano-1,2-dimethylpropyl Not reported
2-(5-(Ethylthio)-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (11, ) 5-Ethylthio 4-Sulfamoylphenyl Potential sulfonamide-related activity
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5-(4-Chlorobenzyl)thio 5-Isopropyl-2-methylphenoxy Not reported
N-(Thiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (1) 5-(4-Trifluoromethylphenyl)amino Thiazol-2-yl Antitumor (Chronic Myelogenous Leukemia)

Key Observations:

  • The 4-methylphenylamino substituent on the thiadiazole ring differs from analogs with electron-withdrawing groups (e.g., 4-trifluoromethylphenyl in ) or alkyl/arylthio groups (e.g., ethylthio in ). The methyl group may enhance metabolic stability compared to halogenated analogs .

Physicochemical Properties

Melting points and solubility are critical for drug-likeness. Selected data from analogs:

Table 2: Physical Properties of Thiadiazole Derivatives
Compound ID Melting Point (°C) Yield (%) Key Functional Groups Reference
5e () 132–134 74 4-Chlorobenzylthio, isopropylphenoxy
5f () 158–160 79 Methylthio, isopropylphenoxy
Compound 1 () Not reported 78 Trifluoromethylphenylamino, thiazolyl
11 () Not reported 74 Ethylthio, sulfamoylphenyl

The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., 5f at 158–160°C) suggest higher crystallinity compared to flexible side chains.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:
To achieve high-purity synthesis, prioritize:

  • Reaction Conditions : Control temperature (e.g., 60–80°C for thiadiazole ring formation) and pH (neutral to mildly basic) to minimize side reactions .
  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation and bases such as K₂CO₃ to facilitate substitutions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol to remove byproducts .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm intermediates with LC-MS .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., thiadiazole protons at δ 8.2–8.5 ppm, acetamide carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 459.12) and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D structure to validate stereochemistry and intermolecular interactions .
  • IR Spectroscopy : Identify characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced: How to design experiments to study its enzyme inhibition mechanisms?

Methodological Answer:

  • Biochemical Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with varying substrate concentrations (0.1–10 mM) to calculate IC₅₀ .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Molecular Docking : Model interactions with target enzymes (e.g., COX-2 or kinases) using AutoDock Vina; focus on thiadiazole and acetamide moieties for binding affinity .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate assays (e.g., antimicrobial MIC tests) in triplicate using standardized CLSI protocols .
  • Compound Stability : Test degradation under varying pH (4–10) and light exposure; use HPLC to quantify stability over 72 hours .
  • Purity Verification : Re-characterize batches with NMR and LC-MS to rule out impurities (>98% purity required) .

Basic: What strategies enhance solubility for in vitro studies?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) in aqueous buffers .
  • Prodrug Derivatization : Introduce phosphate or PEG groups at the cyano or acetamide moiety to improve hydrophilicity .
  • pH Adjustment : Prepare sodium salts via deprotonation of acidic groups (e.g., thiadiazole sulfanyl) at pH 8–9 .

Advanced: How to perform structure-activity relationship (SAR) studies on derivatives?

Methodological Answer:

  • Systematic Substitution : Modify the 4-methylphenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and the thiadiazole core (e.g., oxadiazole analogs) .
  • Bioactivity Profiling : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and compare EC₅₀ values .
  • Computational Modeling : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (HOMO/LUMO) with activity trends .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproduct Formation : Thioether oxidation to sulfoxides (mitigate by inert atmosphere) or amide hydrolysis (avoid aqueous phases at high pH) .
  • Protection Strategies : Use Boc groups for amines and trimethylsilyl for hydroxyls during multi-step syntheses .
  • Workup Optimization : Quench reactions with ice-cold water to precipitate pure product and minimize degradation .

Advanced: How to evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 μM concentration using ADP-Glo™ assays .
  • Binding Kinetics : Perform surface plasmon resonance (SPR) to measure on/off rates (e.g., KD < 100 nM target) .
  • Cellular Validation : Use Western blotting to assess phosphorylation inhibition (e.g., p-ERK downregulation in A549 cells) .

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